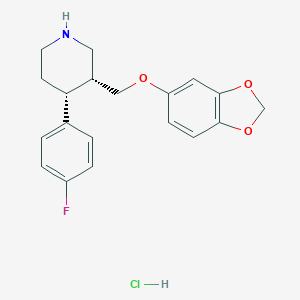

cis-(-)-Paroxetine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-(-)-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the hydrochloride salt form of cis-(-)-paroxetine, which is a chiral compound with significant pharmacological activity. This compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other related conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-paroxetine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted phenol with a suitable alkylating agent.

Cyclization: The intermediate undergoes cyclization to form a tetrahydropyridine derivative.

Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Formation of hydrochloride salt: The desired cis-(-)-enantiomer is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: cis-(-)-Paroxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into its reduced forms, such as secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds.

Applications De Recherche Scientifique

cis-(-)-Paroxetine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of chiral separation techniques and enantiomeric purity.

Biology: It serves as a tool to study the role of serotonin in various biological processes.

Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.

Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.

Mécanisme D'action

cis-(-)-Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This action is believed to contribute to its antidepressant and anxiolytic effects.

Comparaison Avec Des Composés Similaires

Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action but different chemical structure.

Sertraline Hydrochloride: Also an SSRI, known for its efficacy in treating depression and anxiety.

Citalopram Hydrobromide: An SSRI with a different pharmacokinetic profile.

Uniqueness: cis-(-)-Paroxetine hydrochloride is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. It has a higher affinity for the serotonin transporter compared to some other SSRIs, making it particularly effective in certain patient populations.

Activité Biologique

Cis-(-)-Paroxetine Hydrochloride is a stereoisomer of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chemical structure, which includes two chiral centers leading to four possible stereoisomers: trans(+/-) and cis(+/-). The active form in clinical use is the trans(-) configuration, while the cis isomers are generally considered impurities with limited therapeutic efficacy .

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClFNO3 |

| Molecular Weight | 345.84 g/mol |

| Solubility | Slightly soluble in water |

| Polymorphic Forms | Hemihydrate, Anhydrate A, B, C |

Pharmacological Activity

This compound exhibits several pharmacological activities, primarily as a serotonin uptake inhibitor. It has been shown to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, contributing to its antidepressant and anxiolytic effects .

The mechanism of action involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. Recent studies have demonstrated that paroxetine binding to SERT is influenced by various structural modifications. For instance, brominated and iodinated derivatives of paroxetine exhibited decreased potency in inhibiting serotonin transport compared to the parent compound .

Study on Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that it could be explored as an adjunct therapy in oncology settings .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a half-life similar to its trans counterpart, with absorption rates affected by food intake and metabolic pathways. A bioequivalence study indicated comparable pharmacokinetic profiles under controlled conditions .

Table 2: Pharmacokinetic Parameters

| Parameter | cis-(-)-Paroxetine HCl | Reference (trans) |

|---|---|---|

| AUC0-t (ng.h/ml) | 102 ± 138 | 100 ± 127 |

| Cmax (ng/ml) | 5.7 ± 4.2 | 5.5 ± 3.9 |

| tmax (h) | 5.0 (3.0 – 7.5) | 5.5 (3.5 – 7.5) |

| t1/2 (h) | 18 ± 11 | 17 ± 12 |

Propriétés

Numéro CAS |

105813-04-5 |

|---|---|

Formule moléculaire |

C19H21ClFNO3 |

Poids moléculaire |

365.8 g/mol |

Nom IUPAC |

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |

Clé InChI |

GELRVIPPMNMYGS-SQQLFYIASA-N |

SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

SMILES isomérique |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

SMILES canonique |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.